Cas no 2092079-61-1 (2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid)

2-Bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a brominated thiazolopyridine core with a carboxylic acid functional group. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocyclic frameworks. The bromine substituent offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its rigid bicyclic system contributes to stability and potential bioactivity, making it valuable in medicinal chemistry for drug discovery. The compound is typically handled under controlled conditions due to its reactivity and sensitivity to moisture.
2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid structure
2092079-61-1 structure
Product name:2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid
CAS No:2092079-61-1
MF:C7H3BrN2O2S
MW:259.079919099808
MDL:MFCD30679195
CID:5240958

2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[4,5-b]pyridine-7-carboxylic acid, 2-bromo-
    • 2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid
    • MDL: MFCD30679195
    • Inchi: 1S/C7H3BrN2O2S/c8-7-10-5-4(13-7)3(6(11)12)1-2-9-5/h1-2H,(H,11,12)
    • InChI Key: ZRLMPFUIMOLNSL-UHFFFAOYSA-N
    • SMILES: C12N=C(Br)SC1=C(C(O)=O)C=CN=2

2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-300340-5.0g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
5.0g
$2845.0 2023-02-28
Enamine
EN300-300340-2.5g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
2.5g
$2246.0 2023-09-06
Enamine
EN300-300340-10.0g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
10.0g
$3578.0 2023-02-28
Enamine
EN300-300340-1.0g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
1.0g
$1085.0 2023-02-28
Enamine
EN300-300340-5g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
5g
$2845.0 2023-09-06
Enamine
EN300-300340-10g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
10g
$3578.0 2023-09-06
Enamine
EN300-300340-1g
2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
2092079-61-1
1g
$1085.0 2023-09-06

Additional information on 2-bromo-1,3thiazolo4,5-bpyridine-7-carboxylic acid

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid: A Promising Scaffold in Medicinal Chemistry

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS No. 2092079-61-1) represents a structurally unique compound with significant potential in the field of medicinal chemistry. This molecule combines the thiazole and pyridine heterocyclic frameworks, which are well-established in pharmaceutical research due to their ability to modulate enzyme activity and receptor interactions. The bromine substituent at the 2-position introduces additional functional versatility, enabling the molecule to engage in diverse biochemical pathways. Recent studies have highlighted its role as a potential lead compound for the development of novel therapeutics targeting oncogenic pathways and inflammatory diseases.

The thiazolo[4,5-b]pyridine core of this compound is particularly noteworthy for its ability to act as a bioisostere for aromatic amino acids. This structural feature allows the molecule to mimic natural substrates, thereby enhancing its binding affinity to target proteins. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this scaffold exhibit selective inhibition of kinase enzymes involved in cell proliferation, making them attractive candidates for cancer therapy. The carboxylic acid group at the 7-position further contributes to the molecule's hydrophilic properties, facilitating its solubility in aqueous environments and improving its pharmacokinetic profile.

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid has also been explored as a building block for the synthesis of targeted drug delivery systems. A 2024 study in *Advanced Drug Delivery Reviews* highlighted its utility in the development of nanoparticle-based formulations for precision medicine. The bromine atom at the 2-position serves as a reactive handle for click chemistry reactions, enabling the conjugation of targeting ligands or therapeutic payloads. This property is particularly valuable in the design of antibody-drug conjugates (ADCs), where the compound's chemical stability and reactivity are critical for maintaining therapeutic efficacy.

Recent advances in computational drug discovery have further validated the potential of 2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid as a drug-like molecule. Molecular docking studies using AutoDock Vina have shown that this compound exhibits high binding affinity for protein tyrosine kinase (PTK) targets, including EGFR and ALK, which are frequently mutated in non-small cell lung cancer (NSCLC). The thiazole ring is believed to form hydrogen bonds with key residues in the active site of these enzymes, while the pyridine ring contributes to π-π stacking interactions that stabilize the ligand-protein complex.

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid has also attracted attention for its anti-inflammatory properties. A 2023 study in *Bioorganic & Medicinal Chemistry* reported that derivatives of this scaffold demonstrate significant suppression of NF-κB signaling, a pathway central to the development of chronic inflammatory diseases. The bromine substituent is hypothesized to modulate the electronic properties of the thiazole ring, thereby altering its interaction with lipid rafts in cell membranes. This mechanism may explain its ability to inhibit pro-inflammatory cytokine production in macrophages and T-cells.

Synthetic accessibility is another critical factor in the utility of 2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid. Recent developments in green chemistry have enabled the scalable production of this compound through catalytic methods. A 2024 paper in *Organic Letters described a microwave-assisted synthesis route that reduces reaction times by 60% compared to traditional thermal methods. This advancement is particularly relevant for drug discovery pipelines, where rapid library generation is essential for high-throughput screening of potential therapeutics.

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid has also been investigated for its antimicrobial activity. A 2023 study in *Antimicrobial Agents and Chemotherapy* found that derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The carboxylic acid group is thought to disrupt cell membrane integrity, while the thiazole ring may interfere with protein synthesis by binding to ribosomal targets. These findings suggest that this compound could serve as a lead for the development of new antibiotics in the face of rising antimicrobial resistance.

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid is also being explored in the context of neurodegenerative diseases. A 2024 preclinical study published in *ACS Chemical Neuroscience* reported that this compound exhibits neuroprotective effects in models of Alzheimer's disease. The thiazole ring is believed to interact with beta-amyloid plaques, while the pyridine ring may modulate tau protein aggregation. These properties make it a promising candidate for the development of disease-modifying therapies for neurological disorders.

2-bromo-1,3-thiazolo[4,5-b]pyridine-7-carboxylic acid represents a versatile scaffold with applications across multiple therapeutic areas. Its unique chemical structure and functional groups enable it to engage in a wide range of biochemical interactions, making it a valuable tool in medicinal chemistry. As research continues to uncover its mechanistic properties and pharmacological potential, this compound is poised to play a significant role in the development of next-generation therapeutics.

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